molecular formula C18H15FN4O3S B2634298 N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351607-82-3

N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No.: B2634298
CAS No.: 1351607-82-3
M. Wt: 386.4
InChI Key: KPXPASCLZZOOSB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C18H15FN4O3S and its molecular weight is 386.4. The purity is usually 95%.
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Biological Activity

N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyridine framework with a furan and fluorophenyl substituent, which may contribute to its biological activity. The presence of nitrogen heterocycles is significant as they are commonly associated with various pharmacological effects.

Research has indicated that compounds similar to this compound often exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes linked to disease pathways. For instance, thiazole derivatives have shown potent inhibitory activity against bacterial topoisomerases, which are essential for DNA replication in bacteria .
  • Anticancer Activity : Some derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, compounds targeting VEGFR-2 have demonstrated significant cytotoxicity and inhibition of tumor growth in vitro .

Biological Activity Data

Activity IC50 Value (μM) Target Reference
Topoisomerase IV Inhibition0.012S. aureus
VEGFR-2 Inhibition0.0425Cancer cells
Cytotoxicity (HepG2)6.66Liver cancer
Cytotoxicity (A549)8.51Lung cancer

Case Studies and Research Findings

  • Antibacterial Properties : A study highlighted that thiazole derivatives exhibited superior antibacterial potency compared to standard antibiotics like ampicillin and streptomycin, indicating their potential as effective antibacterial agents .
  • Anticancer Studies : In vitro studies demonstrated that certain derivatives showed promising results against various cancer cell lines, exhibiting low cytotoxicity while effectively inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle disruption .
  • COVID-19 Research : Related compounds have been explored for their inhibitory effects on SARS-CoV-2 main protease (Mpro), suggesting potential applications in antiviral therapies .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(furan-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-11-4-1-2-5-12(11)21-18(25)23-8-7-13-15(10-23)27-17(20-13)22-16(24)14-6-3-9-26-14/h1-6,9H,7-8,10H2,(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXPASCLZZOOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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